molecular formula C15H28O7P2 B1238865 Nerolidyl diphosphate CAS No. 40716-67-4

Nerolidyl diphosphate

Cat. No.: B1238865
CAS No.: 40716-67-4
M. Wt: 382.33 g/mol
InChI Key: SDXCRASCLFBFND-SDNWHVSQSA-N
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Description

Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.

Scientific Research Applications

Enzymatic Reactions and Terpene Biosynthesis

Nerolidyl diphosphate plays a crucial role in various enzymatic reactions, especially in the biosynthesis of terpenes. Research has shown that it acts as a substrate or intermediate in multiple enzymatic processes. For instance, it's involved in the conversion of farnesyl diphosphate to sesquiterpene phytoalexins in cotton plants, catalyzed by delta-cadinene synthase (Benedict et al., 2001). Another study demonstrated its role in the predicted pathway for presilphiperfolanol formation, indicating its involvement in intricate biochemical pathways (Wang & Tantillo, 2008).

Sesquiterpene Synthesis and Plant Defense

This compound is implicated in the synthesis of various sesquiterpenes. For example, it participates in the biosynthesis of botrydial in Botrytis cinerea, a compound important for fungal virulence (Wang et al., 2009). Additionally, studies on hedycaryol synthase in complex with nerolidol highlight its role in terpene cyclase mechanisms (Baer et al., 2014).

Microbial and Plant-Based Production

Research also focuses on the microbial and plant-based production of compounds related to this compound. For instance, a study explored the biosynthesis of nerol from glucose in Escherichia coli, leveraging enzymes that interact with this compound (Zong et al., 2019). Another research delved into the mechanism of 1,4-conjugate elimination reactions catalyzed by terpene synthases, which are essential for understanding the chemical processes involving this compound (Faraldos et al., 2012).

Mechanistic Insights and Cyclization Processes

Detailed insights into the mechanism of various cyclization processes involving this compound are crucial in understanding its role in natural product synthesis. For example, a study on stereochemical investigations in Cryptosporangium arvum provided valuable information on the cyclization mechanism of sesquiterpene, highlighting this compound's involvement (Rinkel & Dickschat, 2019).

Applications in Disease Treatment and Plant Protection

This compound has been explored for potential applications in disease treatment and plant protection. Research on the antileishmanial activity of the terpene nerolidol indicates its potential in developing new treatments for leishmaniasis, with this compound being a key component in the process (Arruda et al., 2005).

Properties

CAS No.

40716-67-4

Molecular Formula

C15H28O7P2

Molecular Weight

382.33 g/mol

IUPAC Name

phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate

InChI

InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+

InChI Key

SDXCRASCLFBFND-SDNWHVSQSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C

SMILES

CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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